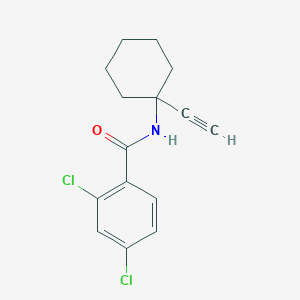
4-Tert-butylheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butylheptane is an organic compound with the molecular formula C11H24. It is a branched alkane, characterized by a tert-butyl group attached to the fourth carbon of a heptane chain. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butylheptane typically involves the alkylation of heptane with tert-butyl chloride in the presence of a strong acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the tert-butyl cation is generated and subsequently reacts with the heptane to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the heptane and tert-butyl chloride. The reaction conditions are carefully controlled to optimize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-Tert-butylheptane primarily undergoes substitution reactions due to the presence of the tert-butyl group. It can also participate in oxidation reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and strong acids (e.g., hydrochloric acid, sulfuric acid). These reactions typically occur under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution Reactions: The major products are typically halogenated derivatives of this compound.
Oxidation Reactions: The major products can include alcohols, ketones, or carboxylic acids, depending on the extent of oxidation.
Wissenschaftliche Forschungsanwendungen
4-Tert-butylheptane has various applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-tert-butylheptane in chemical reactions involves the formation of reactive intermediates such as carbocations during substitution reactions. These intermediates facilitate the addition or replacement of functional groups on the heptane chain. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-sec-butylheptane
- 4-tert-butyl-5-isopropylhexane
- 2-methylheptane
Uniqueness
4-Tert-butylheptane is unique due to the presence of the bulky tert-butyl group, which influences its reactivity and physical properties. This structural feature makes it distinct from other similar alkanes, affecting its behavior in chemical reactions and its applications in various fields .
Eigenschaften
CAS-Nummer |
60302-21-8 |
|---|---|
Molekularformel |
C11H24 |
Molekulargewicht |
156.31 g/mol |
IUPAC-Name |
4-tert-butylheptane |
InChI |
InChI=1S/C11H24/c1-6-8-10(9-7-2)11(3,4)5/h10H,6-9H2,1-5H3 |
InChI-Schlüssel |
MDOHZJRFNISIIH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-5-{1-[(prop-2-yn-1-yl)oxy]ethoxy}pent-3-yn-2-ol](/img/structure/B14622020.png)
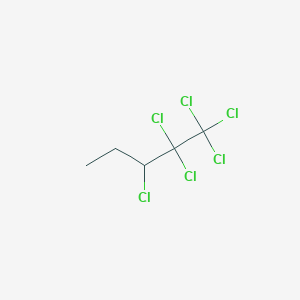
![Dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate](/img/structure/B14622033.png)
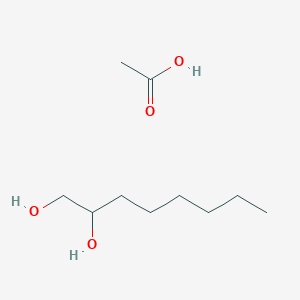
![1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;2-methyloxirane;oxirane](/img/structure/B14622039.png)

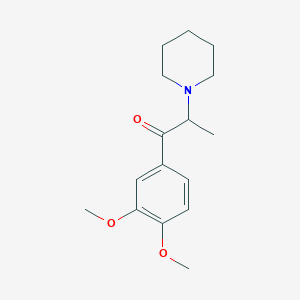


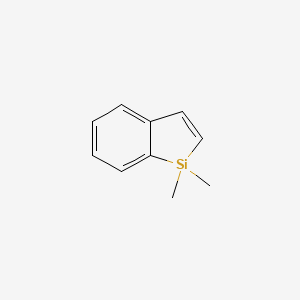
![5-[4-(2-Phenylethenyl)phenyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14622078.png)
